molecular formula C12H13N3S B14779332 3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole

3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole

Cat. No.: B14779332
M. Wt: 231.32 g/mol
InChI Key: PALWEXYEHREPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Diazaspiro[33]Heptan-2-yl)benzo[d]isothiazole is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diazaspiro[3.3]heptane with benzo[d]isothiazole under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

3-(2,6-diazaspiro[3.3]heptan-2-yl)-1,2-benzothiazole

InChI

InChI=1S/C12H13N3S/c1-2-4-10-9(3-1)11(14-16-10)15-7-12(8-15)5-13-6-12/h1-4,13H,5-8H2

InChI Key

PALWEXYEHREPBF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2)C3=NSC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.